molecular formula C17H18O3 B2647558 2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one CAS No. 106662-97-9

2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B2647558
CAS No.: 106662-97-9
M. Wt: 270.328
InChI Key: ZLOHALZUBUMOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethers These compounds are characterized by the presence of an ether group (-O-) linking two aromatic rings

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions due to its phenolic structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2-hydroxyphenol with 2,4,5-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenoxy)ethan-1-one: Lacks the trimethylphenyl group, making it less hydrophobic.

    1-(2,4,5-Trimethylphenyl)ethan-1-one: Lacks the hydroxyphenoxy group, reducing its potential for hydrogen bonding.

    2-(4-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one: Similar structure but with the hydroxyl group in a different position, affecting its reactivity.

Uniqueness

2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one is unique due to the presence of both a hydroxyphenoxy group and a trimethylphenyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for hydrogen bonding.

Properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11-8-13(3)14(9-12(11)2)16(19)10-20-17-7-5-4-6-15(17)18/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOHALZUBUMOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)COC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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